Ethyl ({3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl}sulfanyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-({3-CYANO-5-[(2-METHOXYPHENYL)CARBAMOYL]-6-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDIN-2-YL}SULFANYL)ACETATE is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a cyano group, a methoxyphenyl carbamoyl group, a thiophene ring, and an ethyl acetate moiety
Preparation Methods
The synthesis of ETHYL 2-({3-CYANO-5-[(2-METHOXYPHENYL)CARBAMOYL]-6-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDIN-2-YL}SULFANYL)ACETATE can be achieved through several synthetic routes. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . Another method involves the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of potassium hydroxide, followed by heterocyclization with 3-(2-bromoacetyl)-2H-chromen-2-one . Industrial production methods may involve solvent-free reactions or fusion techniques to achieve higher yields and purity .
Chemical Reactions Analysis
ETHYL 2-({3-CYANO-5-[(2-METHOXYPHENYL)CARBAMOYL]-6-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDIN-2-YL}SULFANYL)ACETATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s properties .
Scientific Research Applications
This compound has significant scientific research applications in fields such as chemistry, biology, medicine, and industry. In medicinal chemistry, it is explored for its potential as a therapeutic agent due to its unique structure and functional groups . In organic synthesis, it serves as a building block for the synthesis of more complex molecules . Additionally, its thiophene moiety makes it valuable in material science for the development of conductive polymers and other advanced materials .
Mechanism of Action
The mechanism of action of ETHYL 2-({3-CYANO-5-[(2-METHOXYPHENYL)CARBAMOYL]-6-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDIN-2-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects . For example, its cyano group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
ETHYL 2-({3-CYANO-5-[(2-METHOXYPHENYL)CARBAMOYL]-6-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDIN-2-YL}SULFANYL)ACETATE can be compared with other similar compounds such as ethyl 2-cyano-3,3-diphenylacrylate and various thiophene derivatives . These compounds share some structural similarities but differ in their functional groups and overall properties. The presence of the methoxyphenyl carbamoyl group and the dihydropyridine ring in ETHYL 2-({3-CYANO-5-[(2-METHOXYPHENYL)CARBAMOYL]-6-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDIN-2-YL}SULFANYL)ACETATE makes it unique and potentially more versatile in its applications .
Properties
Molecular Formula |
C23H23N3O4S2 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
ethyl 2-[[3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-thiophen-2-yl-1,4-dihydropyridin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C23H23N3O4S2/c1-4-30-19(27)13-32-23-15(12-24)21(18-10-7-11-31-18)20(14(2)25-23)22(28)26-16-8-5-6-9-17(16)29-3/h5-11,21,25H,4,13H2,1-3H3,(H,26,28) |
InChI Key |
IEJGENFTLSVEGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2OC)C3=CC=CS3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.